BenchChemオンラインストアへようこそ!

Astragalin Heptaacetate

Cancer pharmacology Leukemia apoptosis Flavonoid structure-activity relationship

Astragalin heptaacetate (AHA) is the only fully acetylated derivative of astragalin achieving an IC50 of 6±1 μM in HL-60 cells—a >16-fold improvement over the inactive monoacetyl precursor (IC50 >100 μM). This lipophilic prodrug (XLogP 2.20, zero H-bond donors) uniquely engages the mitochondrial apoptotic pathway via caspase-3/-4/-8/-9 activation and cytochrome c release, completely abrogated by Bcl-xL overexpression. Essential for leukemia apoptosis SAR and trypanocidal drug discovery programs.

Molecular Formula C35H34O18
Molecular Weight 742.6 g/mol
Cat. No. B1252284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstragalin Heptaacetate
Synonymsastragalin heptaacetate
Molecular FormulaC35H34O18
Molecular Weight742.6 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3)OC(=O)C)OC(=O)C)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C35H34O18/c1-15(36)44-14-27-31(48-19(5)40)33(49-20(6)41)34(50-21(7)42)35(52-27)53-32-29(43)28-25(47-18(4)39)12-24(46-17(3)38)13-26(28)51-30(32)22-8-10-23(11-9-22)45-16(2)37/h8-13,27,31,33-35H,14H2,1-7H3/t27-,31-,33+,34-,35+/m1/s1
InChIKeyXNIDEUYQVRRKJJ-FZPNTLRJSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Astragalin Heptaacetate (AHA) for Research Procurement: Core Chemical Identity, Regulatory Status, and Structural Class Positioning


Astragalin heptaacetate (CAS 2636-51-3, C₃₅H₃₄O₁₈, MW 742.6 g/mol) is the peracetylated derivative of the natural flavonoid astragalin (kaempferol-3-O-β-D-glucoside) [1]. It is classified as a kaempferol O-glucoside heptaacetate ester and a semi-synthetic flavonoid [2]. The compound is isolated or derived from the aerial parts of Delphinium staphisagria and has been assigned roles as a trypanocidal drug and a plant metabolite [2][3]. Unlike the parent glycoside, acetylation masks all seven hydroxyl groups, producing zero H-bond donors and a predicted XLogP of 2.20, which fundamentally alters its solubility, permeability, and biological profile [4].

Why Astragalin, 2″-Acetylastragalin, or Other Flavonoid Glycosides Cannot Replace Astragalin Heptaacetate in Apoptosis-Focused or Trypanocidal Research


The peracetylation of astragalin is not a conservative modification. When all seven hydroxyls are acetylated, the molecule loses its H-bond donor capacity and gains >2.2 LogP units relative to astragalin (ALogP ≈ −0.06), transforming it from a hydrophilic glycoside into a lipophilic, membrane-permeable ester prodrug [1][2]. This physicochemical shift directly translates into a functional threshold: the natural monoacetyl precursor 2″-acetylastragalin is essentially inactive as an antiproliferative agent (IC₅₀ > 100 μM in HL-60 cells), whereas astragalin heptaacetate achieves an IC₅₀ of 6 ± 1 μM in the same assay and cell line – representing a greater than 16-fold potency gain that is contingent on full acetylation [3]. Generic substitution with underivatized or partially acetylated flavonoid glycosides therefore fails to reproduce either the lipophilicity-driven cellular uptake or the caspase-dependent apoptotic mechanism that defines AHA's research utility [3][4].

Quantitative Comparator Evidence for Astragalin Heptaacetate: Cytotoxicity, Lipophilicity, Caspase Dependence, and Trypanocidal Differentiation


Head-to-Head Cytotoxicity in HL-60 Leukemia Cells: Astragalin Heptaacetate vs. 2″-Acetylastragalin (Direct Precursor)

In a direct comparison within the same study, astragalin heptaacetate (AHA) displayed potent cytotoxicity against human HL-60 leukemia cells with an IC₅₀ of 6 ± 1 μM, whereas the natural monoacetyl derivative 2″-acetylastragalin (NA-AHA) was not an effective antiproliferative agent and showed an IC₅₀ higher than 100 μM [1]. This represents a >16-fold difference in potency that is attributable solely to the degree of acetylation, since 2″-acetylastragalin is the direct synthetic precursor of AHA [1][2].

Cancer pharmacology Leukemia apoptosis Flavonoid structure-activity relationship

Lipophilicity and Hydrogen-Bonding Profile: Astragalin Heptaacetate vs. Parent Astragalin (Physicochemical Cross-Study Comparison)

Astragalin heptaacetate (AHA) has a predicted XLogP of 2.20 and zero hydrogen-bond donors (HBD = 0), reflecting complete masking of all seven hydroxyl groups by acetyl esters [1][2]. In contrast, the parent compound astragalin (kaempferol-3-O-β-D-glucoside) displays an ALogP of approximately −0.06 and multiple H-bond donor sites [3]. The topological polar surface area (TPSA) of AHA is 229.00 Ų, compared to ~190 Ų for astragalin [1][3]. This logP increase of >2.2 units and the elimination of H-bond donor capacity predict substantially enhanced passive membrane permeability for AHA, consistent with its empirically observed gain in intracellular cytotoxic activity [4].

Drug design Membrane permeability Flavonoid derivatization

Mechanistic Differentiation: Caspase-Dependent Apoptosis and MAPK Pathway Activation by AHA vs. Inactivity of the Natural Precursor

AHA-induced cell death in HL-60 cells was prevented by the pan-caspase inhibitors z-VAD-fmk and Q-VD-OPH and was reduced by the selective caspase-4 inhibitor z-LEVD-fmk, confirming caspase-dependent apoptosis [1]. Mechanistically, AHA treatment triggered: (i) cytochrome c release from mitochondria, (ii) suppression of cell death by Bcl-xL overexpression, (iii) amplification of cytotoxicity by ERK1/2 and JNK/SAPK inhibition, and (iv) complete abrogation by the free-radical scavenger N-acetyl-L-cysteine (NAC), implicating reactive oxygen species as upstream mediators [1]. In the same study, the natural precursor 2″-acetylastragalin failed to induce any of these responses and was non-cytotoxic at concentrations up to 100 μM [1].

Apoptosis signaling Caspase activation MAPK pathway

Trypanocidal Activity of AHA in the Context of Nine Delphinium Flavonoids vs. Benznidazole Reference Drug

Nine flavonoids isolated from Delphinium staphisagria, including astragalin heptaacetate (assigned as a derivative in the isolation scheme), were evaluated in vitro and in vivo against Trypanosoma cruzi [1]. The study reported that some flavonoids exhibited more potent antitrypanosomatid activity and lower toxicity than the reference drug benznidazole, with activity demonstrated across epimastigote, amastigote, and trypomastigote life-cycle stages [1]. In vivo, no signs of toxicity were detected in flavonoid-treated mice, and the parasitic charge was significantly lower than in benznidazole-treated controls, with effects sustained into the chronic phase [1]. While individual IC₅₀ values for AHA were not disaggregated in the publicly available abstract, the compound is explicitly linked to trypanocidal activity in authoritative databases (ChEBI, ZFIN) citing this publication [2][3].

Chagas disease Trypanosoma cruzi Neglected tropical diseases

Highest-Confidence Application Scenarios for Astragalin Heptaacetate Based on Evidence-Linked Differentiation


Apoptosis Mechanism Studies: Mitochondrial Caspase Cascade Activation in Leukemia Models

AHA is uniquely suited for dissecting the intrinsic mitochondrial apoptotic pathway in acute leukemia research. Its caspase-3/-4/-8/-9 activation profile, cytochrome c release, and complete suppression by Bcl-xL overexpression provide a well-characterized tool for studying pro-apoptotic signaling [1]. The compound is demonstrably inactive in its monoacetyl precursor form (>100 μM IC₅₀), making the fully acetylated derivative the required molecular entity for these mechanistic investigations [1].

Structure-Activity Relationship (SAR) Studies on Peracetylated Flavonoid Cytotoxicity

The >16-fold potency differential between AHA (IC₅₀ 6±1 μM) and 2″-acetylastragalin (IC₅₀ >100 μM) positions AHA as a critical reference compound for SAR programs exploring the impact of progressive hydroxyl acetylation on flavonoid glycoside bioactivity [1][2]. The corresponding LogP shift of >2.2 units further supports its use as a model compound for correlating lipophilicity with intracellular target engagement [3].

Trypanocidal Drug Discovery: In Vitro and In Vivo Chagas Disease Models

AHA is classified as a trypanocidal drug (ChEBI role) and is part of a Delphinium flavonoid panel that demonstrated in vitro activity against all three T. cruzi life-cycle stages and in vivo efficacy in murine acute and chronic Chagas models with lower toxicity than benznidazole [4][5]. Researchers targeting neglected tropical diseases can procure AHA as a characterized member of this bioactive flavonoid series for further lead optimization.

Oxidative Stress and ROS-Mediated Cell Death Pathway Analysis

The complete abrogation of AHA-induced cell death by N-acetyl-L-cysteine (NAC) and the amplification of cytotoxicity by ERK1/2 and JNK/SAPK inhibition make AHA a valuable probe for studying the intersection of reactive oxygen species signaling and MAPK pathway regulation in apoptosis [1]. This dual ROS/MAPK mechanism is absent in the natural precursor, reinforcing AHA's unique utility.

Quote Request

Request a Quote for Astragalin Heptaacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.